![molecular formula C7H5N3O2 B578518 1H-吡唑并[4,3-b]吡啶-6-羧酸 CAS No. 1256807-59-6](/img/structure/B578518.png)

1H-吡唑并[4,3-b]吡啶-6-羧酸

描述

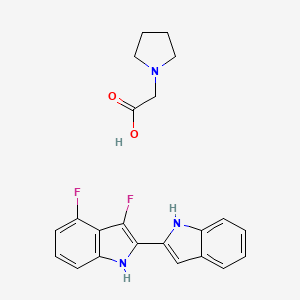

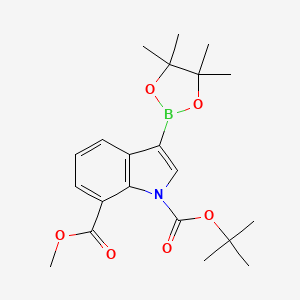

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines . It presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid derivatives has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo pyridine derivatives have been comprehensively covered in the literature .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is characterized by the presence of a pyrazole and a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

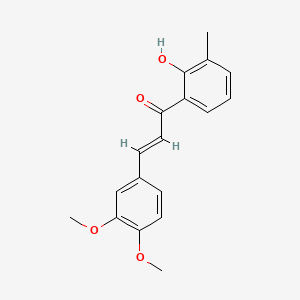

The chemical reactions involving 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid derivatives have been studied . For instance, the reaction with milder nucleophilic bases, such as DABCO and secondary amines, resulted in the formation of the expected ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid derivatives have been reported . For instance, the compound 6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been characterized in terms of its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .科学研究应用

生物医学应用

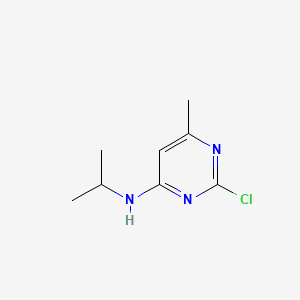

1H-吡唑并[4,3-b]吡啶的结构基序已在具有重要生物医学应用的化合物中被发现,例如用于抗癌治疗的潜在的细胞周期蛋白依赖性激酶 (Cdk) 抑制剂。含有 3-(1H-苯并咪唑-2-基)-1H-吡唑并[3,4-b]吡啶的金属有机配合物已被合成和表征,在人类癌细胞中显示出有希望的细胞毒性和细胞周期效应,突出了这些化合物的治疗潜力 (Stepanenko 等人,2011)。

杂环化学

在杂环化学中,1H-吡唑并[4,3-b]吡啶-6-羧酸衍生物已通过各种方法合成,为在不同的化学和药物应用中进一步探索和利用提供了基础。例如,N-Boc 保护的 5-甲酰基-1H-吡唑-4-胺与丙二酸反应形成 5-氧代-4,5-二氢-1H-吡唑并[4,3-b]吡啶-6-羧酸,展示了这些化合物的高效合成方法 (Yakovenko、Lukianov、Bol’but 和 Vovk,2019)。

抗病毒研究

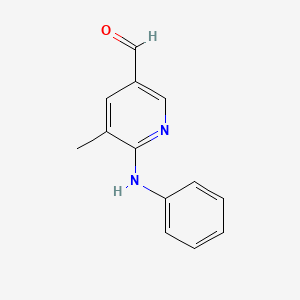

1H-吡唑并[4,3-b]吡啶的结构框架也已被纳入评估其抗病毒活性的化合物中。合成了 4-(苯基氨基)/4-[(甲基吡啶-2-基)氨基]-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸的新衍生物,并对它们对单纯疱疹病毒等病毒的活性进行了测试,展示了这些化合物用于抗病毒研究和治疗的潜力 (Bernardino 等人,2007)。

作用机制

Target of Action

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that has been found to interact with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .

Mode of Action

The compound binds to PPARα, activating it . The activation of PPARα leads to changes in gene expression, which can result in various biological effects.

Biochemical Pathways

Upon activation, PPARα regulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . This can lead to changes in cellular processes and can have downstream effects on the organism’s physiology.

Result of Action

The activation of PPARα by 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid can lead to changes in gene expression, affecting cellular processes such as lipid metabolism, inflammation, and cell proliferation .

安全和危害

未来方向

The future directions for the research and development of 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid derivatives are promising . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . The advantage of using 1H-pyrazolo[3,4-b]pyridine as a skeleton of PPARα agonists has been demonstrated, providing insight into the design of molecules for treating dyslipidemia .

属性

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATYKCRPUNUKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736522 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256807-59-6 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)